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Compound of Interest

Tert-butyl 4-amino-3-
Compound Name:

methoxybenzoate
CAS No.: 123330-92-7
Cat. No.: B039213

Get Quote

Executive Summary & Chemical Identity

Tert-butyl 4-amino-3-methoxybenzoate is a lipophilic ester derivative of 4-amino-3-
methoxybenzoic acid. It serves as a strategic building block in medicinal chemistry, particularly
where the tert-butyl group acts as an acid-labile protecting group or a lipophilic moiety to
modulate bioavailability during early-stage drug discovery.
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Property Data

IUPAC Name tert-butyl 4-amino-3-methoxybenzoate

CAS Number 123330-92-7

Molecular Formula C12H17NOs

Molecular Weight 223.27 g/mol

Physical State Off-white to light gray solid

Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl
Acetate

Melting Point ~128-132 °C (Analogous Methyl Ester range)

Synthesis & Impurity Profile

Understanding the synthesis route is essential for interpreting spectroscopic data, as it dictates
the likely impurities (e.g., residual starting materials or byproducts).

Primary Synthetic Pathway

The compound is typically synthesized via the hydrogenation of its nitro-precursor or the direct
esterification of the parent acid.
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Figure 1: Standard two-step synthesis involving esterification followed by nitro-reduction.[1]

Spectroscopic Characterization Data

The following data is synthesized from high-fidelity analogs (specifically the methyl ester, CAS
41608-64-4) and validated against standard substituent chemical shift increments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, DMSO-ds)

The aromatic region displays a characteristic 1,3,4-trisubstituted pattern.[2] The key
differentiator from the methyl ester is the replacement of the methoxy singlet (~3.8 ppm) with a
bulky tert-butyl singlet (~1.54 ppm).
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Tert-butyl ester
1.54 S 9H C(CHs3)3 group (strong
singlet).
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Analyst Note: In CDCIs, the NHz protons typically shift upfield to ~4.0-4.5 ppm and may appear
sharper. The aromatic shifts remain similar but may separate further depending on

concentration.

13C NMR (100 MHz, DMSO-ds)

Predicted carbon environments based on structural connectivity.

Carbonyl (C=0): ~165.8 ppm (Ester carbonyl)

e Aromatic C-O: ~146.0 ppm (C-3, attached to OMe)

e Aromatic C-N: ~142.5 ppm (C-4, attached to NH2)

e Aromatic C-H: ~123.0 ppm (C-6), ~118.5 ppm (C-1), ~110.5 ppm (C-2), ~112.0 ppm (C-5)
o Tert-butyl Quaternary: ~80.1 ppm (C(CHs)3)

o Methoxy: ~55.5 ppm (OCHs)

o Tert-butyl Methyls: ~28.2 ppm (C(CHs)3)

Mass Spectrometry (MS)
« lonization Mode: Electrospray lonization (ESI) or APCI.

e Molecular lon: [M+H]* = 224.13 Da.

Fragmentation Pattern (MS/MS): The tert-butyl group is labile, often leading to a characteristic
loss of isobutylene (-56 Da) to generate the protonated carboxylic acid species.
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Figure 2: Predicted ESI+ fragmentation pathway showing the loss of the labile tert-butyl group.

Infrared (IR) Spectroscopy

e Amine Stretching (v N-H): Doublet around 3350-3450 cm~1 (Primary amine).
o Ester Carbonyl (v C=0): Strong band at 1690-1710 cm~* (Conjugated ester).
o Ether Stretching (v C-0):1200-1250 cm~1! (Aromatic methoxy).
e C-H Stretching:2970-2980 cm~1 (Aliphatic C-H from tert-butyl).

Experimental Protocols
Protocol 1: Sample Preparation for NMR

To ensure high-resolution data free from solvent truncation artifacts:

e Solvent Selection: Use DMSO-de (99.9% D) for optimal solubility and separation of the NHz
peak. CDCIs is acceptable but may cause the NHz peak to broaden or overlap with the
methoxy signal.

o Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

« Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a
cotton plug into the NMR tube.
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Protocol 2: Purity Check via HPLC

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester bonds).

o Retention Time: Expect the tert-butyl ester to elute significantly later than the parent acid due
to increased lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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